5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro-
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Overview
Description
5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced analytical methods ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different functional groups.
Uniqueness
5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- is unique due to its specific substitution pattern and the presence of the difluorophenyl group
Properties
CAS No. |
402567-02-6 |
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Molecular Formula |
C14H10F2N2O |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6-[(2,6-difluorophenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C14H10F2N2O/c15-11-4-1-5-12(16)10(11)7-18-8-13-9(14(18)19)3-2-6-17-13/h1-6H,7-8H2 |
InChI Key |
OJUDWPCQBIYWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1CC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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